molecular formula C20H25Br B14151824 4'-Bromo-4-octyl-biphenyl CAS No. 63619-61-4

4'-Bromo-4-octyl-biphenyl

Cat. No.: B14151824
CAS No.: 63619-61-4
M. Wt: 345.3 g/mol
InChI Key: DPSWGCJAIPSTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-4-octyl-biphenyl is an organic compound with the molecular formula C20H25Br It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position and an octyl group at the other para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-octyl-biphenyl typically involves the bromination of biphenyl followed by the introduction of an octyl group. One common method involves the use of a brominating agent such as liquid bromine in the presence of a catalyst like dichloroethane. The reaction is monitored using gas chromatography to ensure the desired conversion rate .

Industrial Production Methods

Industrial production of 4’-Bromo-4-octyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves the bromination of biphenyl in a controlled environment, followed by purification steps such as recrystallization and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-octyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-4-octyl-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-4-octyl-biphenyl involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds. The octyl group provides hydrophobic interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-4-octyl-biphenyl is unique due to the presence of both a bromine atom and an octyl group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific hydrophobic and reactive characteristics .

Properties

CAS No.

63619-61-4

Molecular Formula

C20H25Br

Molecular Weight

345.3 g/mol

IUPAC Name

1-bromo-4-(4-octylphenyl)benzene

InChI

InChI=1S/C20H25Br/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16H,2-8H2,1H3

InChI Key

DPSWGCJAIPSTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.